2-methyl-3H-imidazo[4,5-e]benzotriazole
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Overview
Description
2-methyl-3H-imidazo[4,5-e]benzotriazole is a heterocyclic compound that belongs to the class of imidazoles and benzotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-imidazo[4,5-e]benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[4,5-e]benzotriazole ring system . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-imidazo[4,5-e]benzotriazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
2-methyl-3H-imidazo[4,5-e]benzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-3H-imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3H-imidazo[4,5-b]pyridine
- 2-methyl-3H-imidazo[4,5-c]quinoline
- 2-methyl-3H-imidazo[4,5-d]thiazole
Uniqueness
2-methyl-3H-imidazo[4,5-e]benzotriazole is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methyl-3H-imidazo[4,5-e]benzotriazole |
InChI |
InChI=1S/C8H7N5/c1-13-11-6-3-2-5-7(8(6)12-13)10-4-9-5/h2-4,11H,1H3 |
InChI Key |
XDSCWDAXOJCUGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1NC2=CC=C3C(=NC=N3)C2=N1 |
Origin of Product |
United States |
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